N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-2-4-13(9-12)11-23(21,22)19-15-6-7-16-14(10-15)5-8-17(20)18-16/h2-4,6-7,9-10,19H,5,8,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZDHWJOPREEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound characterized by a unique structural framework that includes a tetrahydroquinoline core and a methanesulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The following sections detail its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 318.41 g/mol
- IUPAC Name : this compound
The compound's structure contributes to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Quinoline Ring : This can be achieved through the Pfitzinger reaction involving isatin derivatives and aryl methyl ketones under acidic conditions.
- Introduction of the Sulfonamide Group : The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
- Attachment of the Tolyl Group : The final step involves attaching the m-tolyl group to complete the synthesis.
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance:
- Mechanism : These compounds may inhibit bacterial growth by disrupting cell wall synthesis or inhibiting essential enzymes.
Anticancer Activity
Studies have shown that certain tetrahydroquinoline derivatives possess anticancer properties:
- Case Study : A related compound was tested against various cancer cell lines and exhibited cytotoxic effects through apoptosis induction.
Anti-inflammatory Properties
The methanesulfonamide group is known for its anti-inflammatory effects:
- Research Findings : Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Chloroquine | Quinoline derivative | Antimalarial properties |
| Sulfamethoxazole | Sulfonamide antibiotic | Broad-spectrum antibacterial activity |
| Quinine | Alkaloid from cinchona bark | Used for treating malaria |
This compound is unique due to its specific structural features that may confer distinct biological activities compared to other quinoline derivatives and sulfonamides.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The sulfonamide moiety can act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors to modulate signaling pathways associated with inflammation and cancer progression.
Scientific Research Applications
Medicinal Chemistry
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that compounds containing the sulfonamide group exhibit significant antibacterial and antifungal activities. For instance, related compounds have demonstrated effectiveness against various strains of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research has indicated that similar quinoline derivatives possess selective targeting capabilities against cancer cells. For example, derivatives have shown IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit specific enzymes. This compound may act as an enzyme inhibitor due to its structural characteristics:
- Carbonic Anhydrase Inhibition : Compounds with similar structures have been studied for their inhibitory effects on carbonic anhydrase, an enzyme critical in various physiological processes .
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis:
- Synthetic Pathways : It can be utilized in the synthesis of more complex molecules through various organic reactions such as oxidation and substitution reactions . The optimization of reaction conditions is crucial for maximizing yield and purity in industrial applications.
Development of New Materials
In addition to its biological applications, this compound is being explored for use in:
- Dyes and Pigments : The compound can serve as a precursor in the synthesis of new materials including dyes and pigments due to its unique chemical structure .
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of related quinoline derivatives against various bacterial strains. The results indicated that certain derivatives exhibited low minimum inhibitory concentration (MIC) values, suggesting their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | 12.5 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity Evaluation
Another study focused on the anticancer properties of quinoline-based compounds. The findings revealed that several derivatives showed promising results against human cancer cell lines with significant antiproliferative effects .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 12a | 1.9 | HCT-116 |
| 12b | 7.52 | MCF-7 |
Comparison with Similar Compounds
Quinabactin (1-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)
- Substituents : Para-tolyl (4-methylphenyl) group.
- Molecular Weight : 342.41 g/mol (C₁₇H₁₈N₂O₃S).
- Biological Activity : Acts as an abscisic acid (ABA) receptor agonist, inhibiting Arabidopsis seed germination at 1 µM. Demonstrated efficacy in drought tolerance by activating guard cell closure .
- Key Difference : The para-methyl substitution on the phenyl ring may enhance receptor binding compared to the meta isomer due to steric or electronic effects.
1-(4-Chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Substituents : 4-Chlorophenyl group.
- Molecular Weight : 350.82 g/mol (C₁₆H₁₅ClN₂O₃S).
- Biological Activity: Not explicitly reported, but the electronegative chlorine atom likely increases binding affinity to hydrophobic receptor pockets compared to methyl groups .
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26)
- Substituents: Thiophene-2-carboximidamide and 2-(dimethylamino)ethyl groups.
- Synthesis: Involves reaction of 6-amino-tetrahydroquinolinone with methylthioimidate under basic conditions (56% yield) .
- Key Difference: The addition of a charged dimethylaminoethyl group improves water solubility, while the thiophene moiety may enhance π-π stacking in receptor interactions.
Pharmacological and Physicochemical Comparisons
*Calculated based on molecular formulas from evidence.
Key Trends
- Substituent Position : Para-substituted phenyl groups (e.g., Quinabactin) show higher receptor activation in ABA pathways compared to meta-substituted analogs, suggesting positional sensitivity in ligand-receptor interactions .
- Tetrahydroquinolin Core Modifications: Alkyl or aminoethyl substitutions (e.g., Compound 26) alter pharmacokinetics—charged groups enhance solubility, while hydrophobic chains (e.g., butyryl in Compound 14d) may prolong half-life .
Research Findings and Implications
Receptor Specificity : Quinabactin’s para-tolyl group is critical for ABA receptor activation, while meta-substituted analogs (like the target compound) may exhibit divergent binding profiles due to altered steric bulk .
Synthetic Accessibility : The target compound’s synthesis likely parallels Quinabactin’s route (e.g., sulfonamide coupling via Ti(OEt)₄ catalysis), but meta-substituted aryl precursors may require specialized reagents .
Biological Potency Gaps: Unlike Quinabactin, the target compound’s bioactivity remains uncharacterized.
Preparation Methods
Cyclization of Aniline Derivatives
A patented method (WO2007116922A1) outlines the preparation of tetrahydroquinoline derivatives via acid-catalyzed cyclization. For the target compound, N-(2-aminophenyl)acetamide undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120–140°C, yielding 2-oxo-1,2,3,4-tetrahydroquinoline. This step achieves a 78–85% yield, with purity confirmed by HPLC.
Mechanistic Insight :
The reaction proceeds through intramolecular electrophilic aromatic substitution, where the acetamide group directs cyclization to the para position, forming the six-membered ring.
Hydrogenation of Quinoline Precursors
Alternative routes involve hydrogenating quinoline derivatives. For example, 6-nitroquinolin-2-one dissolved in ethanol undergoes catalytic hydrogenation (10% Pd/C, 50 psi H₂) to yield 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline. This method offers superior regioselectivity (>95%) but requires stringent control over reaction time to prevent over-reduction.
Optimization and Comparative Analysis
Yield and Purity Considerations
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Sulfonylation | 85–92 | ≥98 | High reproducibility |
| Sulfinylamine Route | 71–80 | ≥95 | Avoids sulfonyl chloride use |
The classical method offers higher yields, but the sulfinylamine route eliminates handling corrosive sulfonyl chlorides, enhancing safety.
Solvent and Temperature Effects
- DMF vs. THF : DMF improves sulfonyl chloride solubility but complicates purification. THF, used in the sulfinylamine method, facilitates easier workup.
- Temperature : Reactions below 25°C minimize side reactions (e.g., sulfonate ester formation).
Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity with a retention time of 6.7 minutes.
Applications and Derivatives
While the target compound’s biological activity remains under investigation, structurally analogous quinoline-sulfonamides exhibit antibacterial properties. For instance, hybrid compound QS-3 demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against Pseudomonas aeruginosa, suggesting potential utility against resistant strains.
Q & A
How can researchers optimize the synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide to improve yield and purity?
Answer:
Synthesis optimization requires careful control of reaction parameters and purification strategies. For example:
- Hydrogenation conditions : Use catalytic hydrogenation (e.g., 10% Pd/C under H₂ at 50 psi) for nitro-group reduction, as described for related tetrahydroquinolinone derivatives (72.9% yield) .
- Coupling reactions : Employ methylthioimidate intermediates in sulfonamide formation, with optimized stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere (argon) to minimize side reactions .
- Purification : Utilize flash column chromatography (e.g., Biotage systems with gradients of ethyl acetate/hexane) or preparative HPLC for intermediates. For final compounds, recrystallization from methanol/ether mixtures can enhance purity .
What advanced chromatographic methods are recommended for resolving enantiomers of this sulfonamide derivative?
Answer:
Chiral separation of enantiomers can be achieved via supercritical fluid chromatography (SFC) . Key parameters include:
- Column : Chiralpak AD-H (3 cm × 15 cm) with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) .
- Conditions : 100 bar pressure, 50 mL/min flow rate, and UV detection at 254 nm.
- Sample preparation : Dissolve the racemic mixture in ethanol/diethylamine (0.2%) at 5.75 g/L for optimal resolution.
Enantiomeric excess (ee) should be validated using polarimetry (e.g., [α]²⁵₅₈₉ = −18.0° for the (S)-enantiomer) and ¹H NMR analysis of diastereomeric salts .
How can researchers introduce the m-tolylmethanesulfonamide moiety while minimizing undesired side reactions?
Answer:
The sulfonamide group is typically introduced via nucleophilic substitution:
- Reagents : React the tetrahydroquinolin-6-amine intermediate with m-tolylmethanesulfonyl chloride in dichloromethane .
- Conditions : Use triethylamine (2.5 equiv) as a base to scavenge HCl, and reflux for 12–24 hours under argon.
- Workup : Quench with saturated NaHCO₃, extract with ethyl acetate, and dry over Na₂SO₄. Purify via silica gel chromatography (eluent: 3% methanol in dichloromethane) to isolate the sulfonamide .
What spectroscopic and mass spectrometry techniques are critical for structural confirmation?
Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.11–7.03 ppm for the tetrahydroquinolinone core), sulfonamide NH (δ 8.02–7.99 ppm), and methyl groups (δ 2.93 ppm for N-methylpyrrolidine) .
- HRMS : Use ESI-HRMS to confirm the molecular ion (e.g., m/z 369.2107 for C₂₁H₂₉N₄S⁺). Match experimental and theoretical values within 2 ppm .
- IR Spectroscopy : Validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl groups (~1685 cm⁻¹) .
How should researchers design biological assays to evaluate the compound’s activity?
Answer:
- Target selection : Prioritize assays based on structural analogs (e.g., sulfonamides targeting kinases or GPCRs) .
- In vitro testing : Use cell-free enzymatic assays (IC₅₀ determination) followed by cell-based viability assays (e.g., MTT). Include controls like SR141716A for cannabinoid receptor studies .
- Data interpretation : Correlate enantiomeric purity (ee >99%) with activity differences, as seen in chiral separations of related compounds .
How can researchers address contradictions in yield or activity data between batches?
Answer:
- Batch analysis : Compare HPLC purity (>99%), residual solvent levels (via GC-MS), and crystalline forms (XRD).
- Reaction monitoring : Use TLC or LC-MS to identify intermediates. For example, incomplete nitro reduction in early steps can reduce final yields .
- Steric effects : Bulky substituents (e.g., m-tolyl) may hinder sulfonamide formation; optimize reaction time and temperature .
What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Analog synthesis : Modify the tetrahydroquinolinone core (e.g., fluorination at position 8) or vary the sulfonamide aryl group (e.g., p-tolyl vs. m-tolyl) .
- Chiral switching : Test both (R)- and (S)-enantiomers separately, as seen in studies where enantiomers showed divergent receptor binding .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins .
How should researchers assess the compound’s stability under experimental storage conditions?
Answer:
- Accelerated stability studies : Store aliquots at 4°C, −20°C, and room temperature for 1–3 months. Analyze degradation via HPLC .
- Light sensitivity : Protect from UV exposure using amber vials, as sulfonamides can undergo photolytic cleavage .
- Salt formation : Convert to dihydrochloride salts (e.g., using HCl in methanol) to enhance stability, as demonstrated for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
